T-2000

概要

説明

T-2000は、抗痙攣作用を持つ経口活性型γ-アミノ酪酸(GABA)受容体作動薬です .

製法

合成ルートと反応条件

This compoundの合成は、水素化ナトリウムなどの塩基の存在下、5,5-ジフェニルバルビツール酸とメトキシメチルクロリドを反応させることから始まります。この反応は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、約0〜5℃の温度で行われます。その後、再結晶法を用いて精製することで、高純度のthis compoundが得られます。

工業的製法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、製品の品質と収率の一貫性を確保するために、大型反応器と連続フローシステムが使用されます。反応条件は、効率を最大化し、製造コストを最小限に抑えるように最適化されています。最終製品は、必要な仕様を満たしていることを確認するために、厳格な品質管理検査が行われます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of T-2000 involves the reaction of 5,5-diphenylbarbituric acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C. The product is then purified using recrystallization techniques to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

化学反応の分析

反応の種類

T-2000は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、酸化剤の種類と条件によって、さまざまな酸化生成物に酸化されます。

還元: this compoundの還元は、異なる薬理学的特性を持つ還元誘導体の生成につながる可能性があります。

置換: this compoundは、置換反応を起こし、その官能基の1つ以上が他の基に置き換わります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。反応は通常、酸性または塩基性条件で行われます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用され、多くの場合、テトラヒドロフランなどの無水溶媒中で使用されます。

置換: 置換反応は、目的の生成物に応じて、さまざまな求核剤または求電子剤を用いて行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体があります。これらの誘導体は、さまざまな用途に利用できる異なる物理的および化学的特性を持つ可能性があります。

科学研究における用途

This compoundは、次のような幅広い科学研究用途があります。

化学: this compoundは、有機合成における試薬として、また分析化学における標準物質として使用されます。

生物学: γ-アミノ酪酸(GABA)受容体の機能とモジュレーションに関する研究に使用されます。

医学: This compoundは、抗痙攣薬として、そしてミオクローヌスや本態性振戦などの神経障害の治療に、治療上の可能性があります.

工業: this compoundは、新素材の開発や、さまざまな工業プロセスにおける成分として使用されています。

科学的研究の応用

T-2000 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.

Biology: It is used in studies related to gamma-aminobutyric acid receptor function and modulation.

Industry: this compound is used in the development of new materials and as a component in various industrial processes.

作用機序

T-2000は、γ-アミノ酪酸(GABA)受容体作動薬として作用することで、その効果を発揮します。this compoundはこれらの受容体に結合し、GABAの抑制効果を増強することで、神経興奮性の低下につながります。このメカニズムは、その抗痙攣作用と神経保護作用の原因です。 関連する分子標的としては、中枢神経系の抑制経路の一部であるGABA受容体サブユニットがあります .

類似化合物との比較

類似化合物

フェノバルビタール: 抗痙攣作用を持つ別のバルビツール酸系薬物です。

ジアゼパム: GABA受容体にも作用するベンゾジアゼピン系薬物です。

バルプロ酸: GABAの調節を含む複数のメカニズムを通じて作用する抗痙攣薬です。

独自性

T-2000は、その独特の化学構造により、強力なGABA受容体作動薬として作用し、経口バイオアベイラビリティが高い点が特徴です。 他の抗痙攣薬とは異なり、this compoundは、その独特の薬理学的プロファイルに貢献する独特のジフェニルメタン部分を持っています .

特性

CAS番号 |

97846-21-4 |

|---|---|

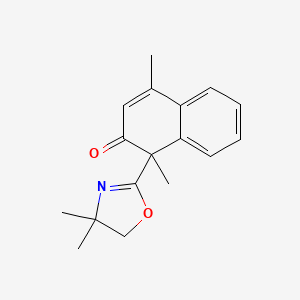

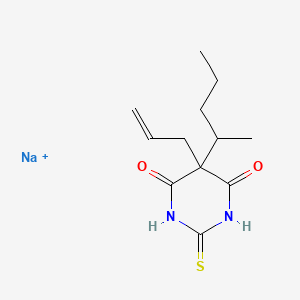

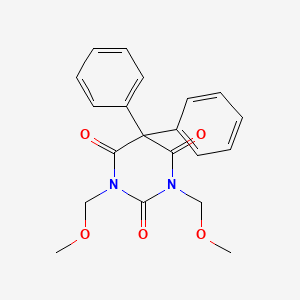

分子式 |

C20H20N2O5 |

分子量 |

368.4 g/mol |

IUPAC名 |

1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3 |

InChIキー |

RRFBTKHQZRCRSS-UHFFFAOYSA-N |

SMILES |

COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |

外観 |

Solid powder |

Key on ui other cas no. |

97846-21-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,3-D-5,5-DBA 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid DMMDPB compound |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。